molecular formula C22H19N5O3 B11689725 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11689725
M. Wt: 401.4 g/mol
InChI Key: BITNCWXIERBHDL-UHFFFAOYSA-N
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Description

The compound 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one belongs to the class of Schiff bases derived from 4-aminoantipyrine (4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one). These compounds are synthesized through the condensation of 4-aminoantipyrine with aromatic aldehydes or ketones, forming an imine (-C=N-) linkage . The target compound features a 4-nitrophenyl-substituted pyrrole moiety as the aromatic substituent, which introduces strong electron-withdrawing effects due to the nitro group. This structural motif is associated with enhanced bioactivity and distinct physicochemical properties, such as altered solubility and crystallinity .

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

1,5-dimethyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H19N5O3/c1-16-21(22(28)26(24(16)2)18-7-4-3-5-8-18)23-15-20-9-6-14-25(20)17-10-12-19(13-11-17)27(29)30/h3-15H,1-2H3

InChI Key

BITNCWXIERBHDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

1,5-Dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their function . The pyrazolone core can chelate metal ions, affecting their biological availability and activity . These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations :

Electron-Withdrawing vs. Hydroxy groups (e.g., ) facilitate hydrogen bonding, improving crystallinity and solubility .

Aromatic System Size :

  • Naphthyl-substituted derivatives () display extended π-conjugation, which may enhance stacking interactions in crystal lattices and alter UV-Vis absorption profiles.

Bioactivity: The dimethylamino derivative () shows promise in anticancer studies, likely due to improved membrane permeability. Nitro-substituted analogs () are often prioritized for drug design due to nitroreductase targeting in hypoxic tumor environments.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: The nitro group (-NO₂) in the target compound and analogs () shows characteristic stretching vibrations at 1519–1552 cm⁻¹, while the imine (-C=N-) stretch appears near 1590–1620 cm⁻¹ . Hydroxy groups (e.g., ) exhibit broad O-H stretches at 3200–3500 cm⁻¹ .
  • Crystal Packing: Derivatives with hydroxy groups () form intramolecular O-H···N hydrogen bonds, stabilizing planar conformations. For example, in 4-[(1-hydroxy-2-naphthyl)methyleneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, the dihedral angle between the naphthyl and pyrazolone rings is 4.2°, indicating near-planarity . Nitro-substituted compounds () exhibit stronger intermolecular interactions due to polar nitro groups, leading to higher melting points compared to non-polar analogs .

Biological Activity

1,5-Dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has drawn attention for its potential biological activities. The compound features multiple functional groups, including a nitrophenyl moiety and a pyrazole structure, which are known to contribute to various pharmacological effects.

Chemical Structure

The chemical structure can be represented as follows:
C18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{2}
This structure includes:

  • A pyrazole ring
  • A nitrophenyl group
  • A pyrrole derivative

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer : Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Some studies suggest potential antibacterial and antifungal properties.
  • Anti-inflammatory : The presence of specific functional groups may enhance anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring pyrazole rings. For instance, derivatives similar to 1,5-dimethyl-4-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown varying degrees of cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer).

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of related compounds using the MTT assay. The results indicated:

CompoundIC50 (µg/mL)Cell Line
Compound A193.93A549
Compound B238.14HT-29
Compound C274.60H460

These results suggest that the compound may possess moderate to strong anticancer activity, warranting further investigation into its mechanism of action.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are known for their ability to inhibit bacterial growth through various mechanisms, including disruption of DNA synthesis and interference with metabolic pathways.

Antibacterial Activity Testing

In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The testing method typically employed is the agar disc diffusion method.

Bacterial StrainZone of Inhibition (mm)
S. aureus15
E. coli12

Anti-inflammatory Effects

Compounds containing nitro groups have been documented to exhibit anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for therapeutic applications in inflammatory diseases.

The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators. This can be assessed through various assays measuring cytokine levels in cell cultures treated with the compound.

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